molecular formula C10H20O2 B092581 Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)- CAS No. 18524-86-2

Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-

Cat. No. B092581
CAS RN: 18524-86-2
M. Wt: 172.26 g/mol
InChI Key: RDGCVYZEFBLREA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-, also known as (R,R)-2,4-dimethylheptanoic acid methyl ester, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors involved in the regulation of physiological processes, including COX enzymes and PPAR. Furthermore, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R,R)-2,4-dimethylheptanoic acid methyl ester in lab experiments is its chiral nature, which allows for the study of enantiomeric effects. Additionally, this compound has been shown to exhibit a wide range of pharmacological and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using (R,R)-2,4-dimethylheptanoic acid methyl ester is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on (R,R)-2,4-dimethylheptanoic acid methyl ester. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester and its potential applications in various fields, including agriculture and industry. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

(R,R)-2,4-dimethylheptanoic acid methyl ester can be synthesized using a variety of methods, including enzymatic resolution, asymmetric synthesis, and chemical synthesis. One of the most common methods for the synthesis of this compound is through the asymmetric synthesis using chiral auxiliaries or chiral catalysts. This method involves the use of a chiral auxiliary or catalyst to control the stereochemistry of the reaction, resulting in the formation of the desired enantiomer.

Scientific Research Applications

(R,R)-2,4-dimethylheptanoic acid methyl ester has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a chiral building block for the synthesis of various compounds.

properties

CAS RN

18524-86-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl (2R,4R)-2,4-dimethylheptanoate

InChI

InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

RDGCVYZEFBLREA-RKDXNWHRSA-N

Isomeric SMILES

CCC[C@@H](C)C[C@@H](C)C(=O)OC

SMILES

CCCC(C)CC(C)C(=O)OC

Canonical SMILES

CCCC(C)CC(C)C(=O)OC

synonyms

[2R,4R,(-)]-2,4-Dimethylheptanoic acid methyl ester

Origin of Product

United States

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